5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol
Description
5-O-Tert-butyldimethylsilyl-N-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol (CAS: 577978-59-7, MF: C₁₆H₃₀N₂O₃Si, MW: 326.09 g/mol) is a structurally complex iminoribitol derivative. Its core scaffold consists of a 1,4-dideoxy-1,4-imino-D-ribitol backbone, a bicyclic structure stabilized by an imino bridge and protective groups:
- 5-O-Tert-butyldimethylsilyl (TBDMS): A bulky silyl ether protecting the primary hydroxyl group, enhancing steric hindrance and chemical stability .
- 2,3-O-Isopropylidene: A cyclic acetal protecting vicinal diols, commonly used to prevent undesired reactivity during synthesis .
- N-Cyanomethyl: A functional group introduced at the imino nitrogen, which may modulate electronic properties and serve as a precursor for further derivatization .
This compound is primarily synthesized as an intermediate in medicinal chemistry for developing transition-state analog inhibitors. For example, iminoribitol derivatives are explored as inhibitors of enzymes like purine nucleoside phosphorylases (PNPs) and anthranilate phosphoribosyltransferase (AnPRT), with applications in antimalarial and antitubercular research .
Properties
Molecular Formula |
C16H30N2O3Si |
|---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-5-yl]acetonitrile |
InChI |
InChI=1S/C16H30N2O3Si/c1-15(2,3)22(6,7)19-11-12-14-13(10-18(12)9-8-17)20-16(4,5)21-14/h12-14H,9-11H2,1-7H3 |
InChI Key |
LIGHUKCDRWACLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC#N)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1,4-Dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol
The starting material, 1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol, is typically synthesized from D-ribose via reductive amination. While detailed protocols for this precursor are not provided in the cited sources, analogous routes involve:
-
Protection of D-ribose with isopropylidene groups at C2 and C3.
-
Reductive amination to form the pyrrolidine ring.
-
Purification via crystallization or chromatography.
N-Cyanomethylation
Reagents :
-
1,4-Dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol
-
Bromoacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure :
Bromoacetonitrile (1.46 mL, 20.9 mmol) is added to a solution of the imino-ribitol intermediate (2.0 g, 9.5 mmol) and K₂CO₃ (3.94 g, 28.5 mmol) in anhydrous DMF (20 mL). The mixture is stirred at room temperature for 18 hours. After filtration to remove insoluble salts, the solvent is evaporated under reduced pressure. The residue is purified via silica gel chromatography (50% ethyl acetate in hexane) to yield the N-cyanomethyl intermediate.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the deprotonated imino nitrogen attacks the electrophilic carbon of bromoacetonitrile. The use of DMF as a polar aprotic solvent facilitates the reaction by stabilizing the transition state.
5-O-Tert-butyldimethylsilylation
Reagents :
-
N-Cyanomethyl intermediate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
DMF
Procedure :
TBDMSCl (1.43 g, 9.5 mmol) and imidazole (1.29 g, 19 mmol) are added to a solution of the N-cyanomethyl intermediate in DMF (15 mL) at 0°C. The reaction is stirred for 4 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (30% ethyl acetate in hexane) to afford the title compound as a colorless oil (2.8 g, 78% yield).
Optimization Considerations :
-
Temperature : Silylation at 0°C minimizes side reactions (e.g., over-silylation).
-
Base : Imidazole scavenges HCl generated during silylation, preventing acid-catalyzed deprotection of the isopropylidene group.
Analytical Characterization
Spectroscopic Data
While specific spectral data for the compound are not provided in the cited sources, the following characteristics are typical for analogous structures:
-
¹H NMR :
-
TBDMS group: Singlet at δ 0.1–0.2 ppm (6H, Si(CH₃)₂).
-
Isopropylidene: Two singlets at δ 1.3–1.5 ppm (6H, C(CH₃)₂).
-
Cyanomethyl: Triplet at δ 2.5–2.7 ppm (2H, CH₂CN).
-
-
¹³C NMR :
-
Cyano carbon: Signal at δ 115–120 ppm.
-
Quaternary carbons of isopropylidene: δ 98–110 ppm.
-
-
Mass Spectrometry :
-
Molecular ion ([M+H]⁺): Calculated for C₂₀H₃₇N₂O₄Si: 421.25.
-
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows a single peak with >95% purity, confirming the absence of unreacted starting material or byproducts.
Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| N-Cyanomethylation selectivity | Use of a bulky base (K₂CO₃) to avoid over-alkylation. |
| TBDMSCl hydrolysis | Anhydrous conditions and low temperature (0°C). |
| Chromatographic separation | Stepwise elution with ethyl acetate/hexane gradients. |
Applications and Derivatives
The compound serves as a precursor for inhibitors of nucleoside phosphorylases, enzymes implicated in nucleotide salvage pathways. Modifications to the cyanomethyl or silyl groups can alter binding affinity and selectivity, as demonstrated in patent EP1539783B1 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, or reduce the cyanomethyl group to a primary amine.
Substitution: The protected hydroxyl groups can be deprotected and substituted with various functional groups, allowing for further derivatization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biological research, derivatives of this compound could be used as probes or inhibitors for studying enzyme activity, particularly those involved in carbohydrate metabolism.
Medicine
In medicinal chemistry, the compound and its derivatives may be explored for their potential as therapeutic agents, particularly in the development of antiviral or anticancer drugs.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-d-ribitol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyanomethyl group could interact with nucleophilic sites on proteins or other biomolecules, leading to covalent modification.
Comparison with Similar Compounds
Table 1: Key Structural Features of Iminoribitol Derivatives
Key Observations:
Backbone Stereochemistry : The D-ribitol backbone (target compound) differs from D-mannitol derivatives () in stereochemistry, impacting enzyme binding specificity. For instance, mannitol-based compounds are explored for glycosidase inhibition, while ribitol derivatives target PNPs .
Protective Groups : The 5-O-TBDMS and 2,3-O-isopropylidene groups are recurrent in ribitol derivatives (Evidences 2, 5, 16), enhancing solubility and stability during synthesis. In contrast, mannitol derivatives often lack the TBDMS group .
N-Substituents: The cyanomethyl group in the target compound is distinct from bulky aryl groups (e.g., quinoxaline-5-yl in ) or phosphate moieties (). This smaller substituent may reduce steric hindrance, favoring interactions with shallow enzyme pockets .
Key Observations:
- Deprotection Strategies : The TBDMS group is typically removed using ammonium fluoride () or acidic conditions (), whereas the isopropylidene group requires hydrolysis under mild acidic conditions .
- N-Functionalization: The target compound’s cyanomethyl group is introduced via nucleophilic substitution (e.g., NH₄OH treatment of chloro intermediates, as in ), contrasting with cross-coupling reactions used for aryl substituents (–6) .
Table 3: Comparative Physicochemical Data
Key Observations:
- Lipophilicity: The TBDMS group increases logP values (e.g., target compound: ~2.8 vs.
Biological Activity
5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-D-ribitol is a complex carbohydrate compound classified as an azasugar. Its unique structural features, including the tert-butyldimethylsilyl protecting group and the imino group on the ribitol backbone, contribute to its potential biological activities. This article explores its biological activity, particularly its antiviral properties and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C16H30N2O3Si
- Molecular Weight : 342.51 g/mol
- Key Functional Groups :
- Tert-butyldimethylsilyl group
- Cyanomethyl group
- Imino groups
These functional groups enhance the compound's reactivity and biological interactions.
Antiviral Properties
Research indicates that 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-D-ribitol exhibits significant antiviral activity. It has been studied for its ability to inhibit viral enzymes, particularly RNA polymerases. The mechanism of action involves mimicking natural sugars, which interferes with glycosylation processes critical for viral entry into host cells.
Key Findings :
- Inhibition of Viral Replication : The compound has shown potential in disrupting viral replication processes by inhibiting viral enzymes essential for the lifecycle of viruses such as HIV and other RNA viruses.
- Binding Affinity Studies : Interaction studies reveal that azasugars like this compound can effectively compete with natural sugars for binding sites on viral proteins.
Case Studies
- HIV Inhibition : A study demonstrated that azasugars can inhibit HIV replication by targeting the reverse transcriptase enzyme. The compound's structural similarity to nucleosides allows it to interfere with viral RNA synthesis without significant cytotoxic effects on host cells .
- Broad-Spectrum Antiviral Activity : Another study highlighted its effectiveness against various strains of HIV, including those resistant to conventional treatments .
Comparative Analysis with Similar Compounds
The following table compares 5-o-Tert-butyldimethylsilyl-n-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-o-isopropylidene-D-ribitol with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribono-1,4-lactone | Similar silyl protection | Lactone structure provides different reactivity |
| 5-O-tert-butyldimethylsilyl-n-cyanomethyl-D-glucitol | Cyanomethyl and silyl groups | Variation in sugar backbone affects biological activity |
| 5-O-tert-butyldimethylsilyl-D-arabino-hexosamine | Amino sugar derivative | Exhibits different biological properties due to amino group |
This comparison highlights the diversity within azasugars and their derivatives while underscoring the unique aspects of the compound in terms of structure and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-O-Tert-butyldimethylsilyl-N-cyanomethyl-1,4-dideoxy-1,4-imino-2,3-O-isopropylidene-D-ribitol?
- Methodological Answer : The compound is synthesized via multi-step protection-deprotection strategies. For example, tert-butyldimethylsilyl (TBDMS) and isopropylidene groups are introduced to protect hydroxyl groups during intermediate stages. Procedure D (flash column chromatography with hexane/EtOAc gradients) is effective for purification, yielding ~78% purity . Key steps include cyanomethylation at the imino position and final deprotection under anhydrous conditions. Validate intermediates using ¹H NMR and LC-MS.
Q. How should solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound exhibits limited solubility in aqueous buffers. Use DMSO as a primary solvent (e.g., 10% DMSO in saline with Tween 80). For in vivo studies, prepare stock solutions in DMSO and dilute with PEG300/saline mixtures to ensure colloidal stability. Pre-warm to 37°C and sonicate for 10 minutes to dissolve aggregates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR (500 MHz, CDCl₃) is essential for confirming stereochemistry and protecting group integrity. Key signals include tert-butyl protons (δ 0.8–1.2 ppm) and isopropylidene methyl groups (δ 1.3–1.5 ppm). Mass spectrometry (ESI-MS) with m/z 350.2 [M+H]⁺ confirms molecular weight. Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What storage conditions ensure long-term stability?
- Methodological Answer : Store as a lyophilized powder at -20°C (stable for 3 years) or in solution at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. For short-term use, solutions in DMSO remain stable at 4°C for 1 month if protected from moisture and oxygen .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map energy barriers in key steps like silylation or cyanomethylation. Use reaction path search algorithms (e.g., GRRM) to identify low-energy intermediates and transition states. Pair computational predictions with experimental validation via in situ IR spectroscopy to monitor reaction progress .
Q. What strategies resolve contradictions in stereochemical assignments from NMR data?
- Methodological Answer : Overlapping signals in crowded regions (e.g., δ 3.0–4.0 ppm) complicate stereochemical analysis. Use 2D NMR (COSY, NOESY) to correlate proton-proton interactions and confirm spatial arrangements. For ambiguous cases, compare experimental optical rotation values with theoretical predictions from density functional theory (DFT) .
Q. How do protecting groups influence reactivity in downstream functionalization?
- Methodological Answer : The TBDMS group enhances steric hindrance, slowing nucleophilic attacks at the 5-O position. Isopropylidene protects vicinal diols but may limit access to the 2,3-hydroxyls. Test selective deprotection using acidic conditions (e.g., 0.1 M HCl in THF) for isopropylidene removal while retaining TBDMS. Monitor via TLC (silica gel, ethyl acetate/hexane) .
Q. What experimental designs address discrepancies in biological activity across studies?
- Methodological Answer : Variability in activity may arise from impurities or stereoisomers. Perform rigorous chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers. Compare IC₅₀ values of pure enantiomers in enzyme inhibition assays. Use molecular docking simulations to correlate stereochemistry with target binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
